

Synthesis and Characterization of 2,4-Dimethylbenzophenone: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethylbenzophenone

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This technical guide provides a comprehensive overview of the synthesis and characterization of **2,4-Dimethylbenzophenone**, a key intermediate in various chemical syntheses. This document details the prevalent synthetic methodology, specifically the Friedel-Crafts acylation, and outlines the spectroscopic and physical data necessary for its identification and quality control.

Introduction

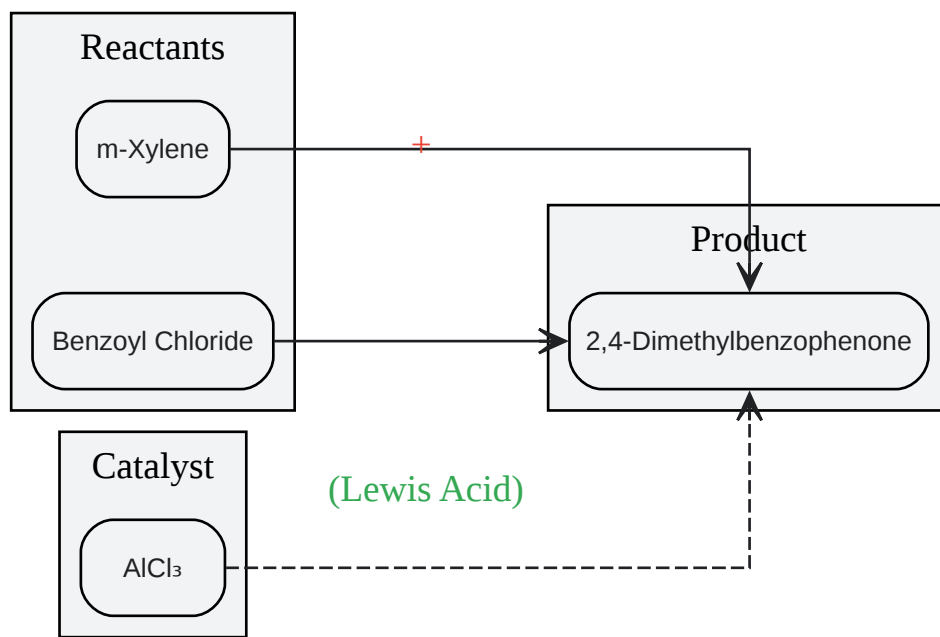
2,4-Dimethylbenzophenone, with the chemical formula $C_{15}H_{14}O$, is an aromatic ketone that serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).^[1] Its structure, featuring a benzoyl group attached to a 2,4-dimethylphenyl moiety, offers multiple sites for further functionalization. Accurate and reproducible synthesis, along with thorough characterization, is paramount for its effective use in research and development.

Synthesis of 2,4-Dimethylbenzophenone

The primary and most efficient method for the synthesis of **2,4-Dimethylbenzophenone** is the Friedel-Crafts acylation of m-xylene with benzoyl chloride.^{[2][3]} This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride ($AlCl_3$).^[4] The reaction proceeds through the formation of an acylium ion intermediate, which then

attacks the electron-rich m-xylene ring. The methyl groups on the xylene ring are ortho- and para-directing, leading to the desired 2,4-disubstituted product.

Reaction Scheme:



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Caption: Friedel-Crafts acylation of m-xylene with benzoyl chloride.

Experimental Protocol:

The following is a detailed protocol for the synthesis of **2,4-Dimethylbenzophenone** based on established Friedel-Crafts acylation procedures.

Materials:

Reagent	Molar Mass (g/mol)
m-Xylene	106.17
Benzoyl Chloride	140.57
Anhydrous Aluminum Chloride	133.34
Dichloromethane (DCM)	84.93
Hydrochloric Acid (conc.)	36.46
Sodium Bicarbonate (sat. soln.)	84.01
Anhydrous Magnesium Sulfate	120.37

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. The flask is cooled in an ice-water bath to 0-5 °C.
- **Addition of Reactants:** A solution of benzoyl chloride (1.0 eq) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature below 10 °C.
- **Aromatic Substrate Addition:** Following the formation of the acylium ion complex, m-xylene (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains between 0-5 °C.
- **Reaction:** After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel.

- **Extraction:** The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Solvent Removal:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2,4-Dimethylbenzophenone**.

Characterization of 2,4-Dimethylbenzophenone

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the key physical and spectroscopic data for **2,4-Dimethylbenzophenone**.

Physical Properties:

Property	Value
Molecular Formula	C ₁₅ H ₁₄ O
Molar Mass	210.27 g/mol [1]
Appearance	White to off-white solid
Boiling Point	594.70 K (321.55 °C)[5]
IUPAC Name	(2,4-dimethylphenyl)-phenylmethanone[1]
CAS Number	1140-14-3[1]

Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.80 - 7.20	m	5H	Aromatic-H (benzoyl)
7.15	d	1H	Aromatic-H
7.05	s	1H	Aromatic-H
6.95	d	1H	Aromatic-H
2.35	s	3H	CH ₃
2.25	s	3H	CH ₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (ppm)	Assignment
197.5	C=O
141.0	Aromatic-C
138.5	Aromatic-C
137.0	Aromatic-C
132.5	Aromatic-C
130.0	Aromatic-C
129.5	Aromatic-C
128.0	Aromatic-C
21.5	CH ₃
20.0	CH ₃

IR (Infrared) Spectroscopy:[6]

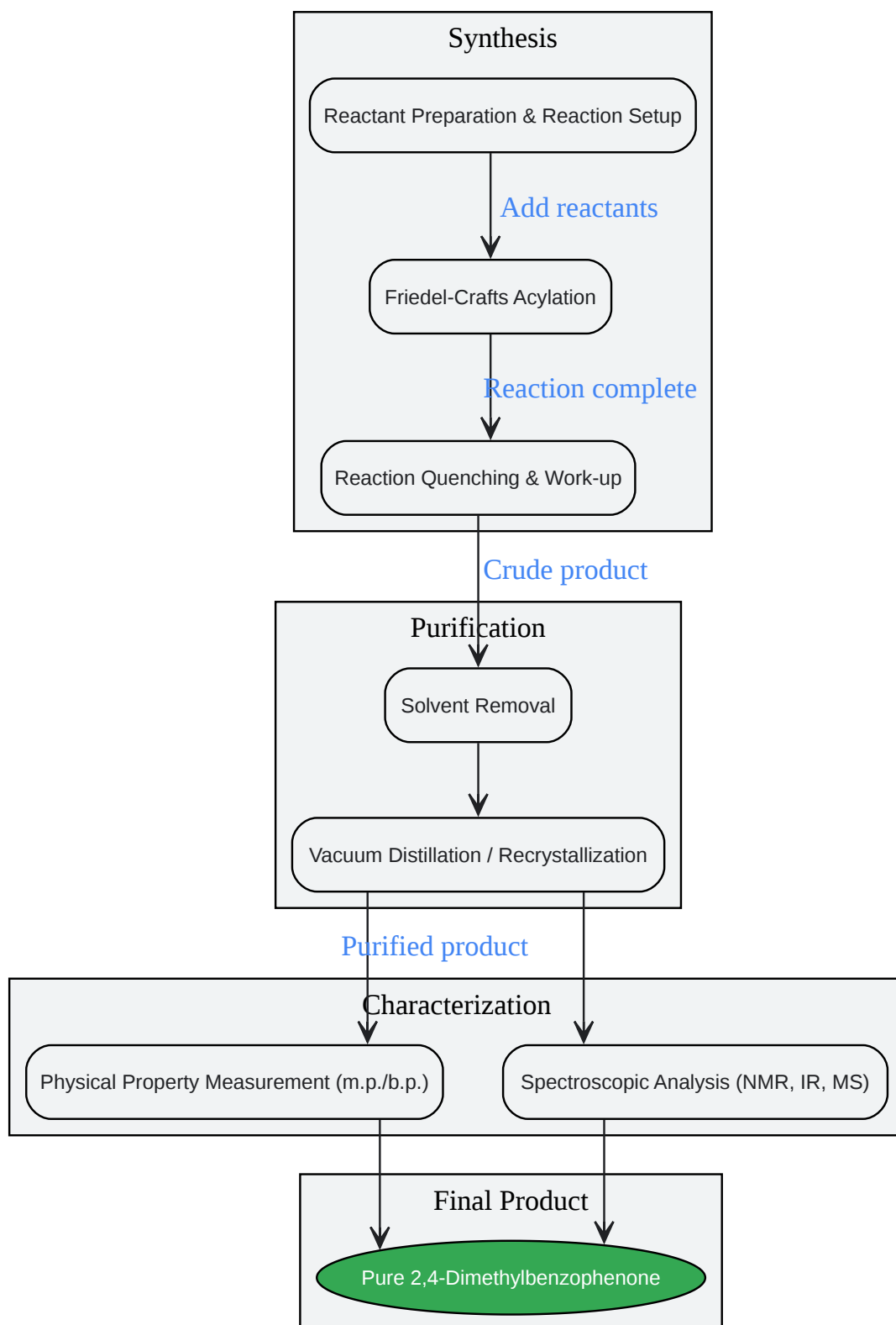
Wavenumber (cm ⁻¹)	Assignment
~3060	Aromatic C-H stretch
~2920	Aliphatic C-H stretch
~1660	C=O stretch (ketone)
~1600, 1450	Aromatic C=C stretch

Mass Spectrometry (MS):[\[1\]](#)

m/z	Interpretation
210	[M] ⁺ (Molecular ion)
195	[M-CH ₃] ⁺
105	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.



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Caption: Workflow for the synthesis and characterization of **2,4-Dimethylbenzophenone**.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of **2,4-Dimethylbenzophenone**. The presented Friedel-Crafts acylation protocol offers a reliable method for its preparation, while the comprehensive characterization data serves as a benchmark for quality assessment. Adherence to these methodologies will ensure the consistent production of high-purity **2,4-Dimethylbenzophenone** for its application in further scientific research and development.

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